REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([F:10])=[N:4][CH:5]=[CH:6][C:7]=1[CH:8]=[O:9].[CH3:11][Mg]Br.[Cl-].[NH4+]>O1CCCC1>[Cl:1][C:2]1[C:3]([F:10])=[N:4][CH:5]=[CH:6][C:7]=1[CH:8]([OH:9])[CH3:11] |f:2.3|
|
Name
|
|
Quantity
|
56.1 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=CC1C=O)F
|
Name
|
|
Quantity
|
1.13 mL
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting crude reaction product
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=CC1C(C)O)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |